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Lysinoalanine Dihydrochloride - 4418-81-9

Lysinoalanine Dihydrochloride

Catalog Number: EVT-248161
CAS Number: 4418-81-9
Molecular Formula: C9H21Cl2N3O4
Molecular Weight: 306.19
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lysinoalanine (LAL) is a non-protein amino acid formed through chemical reactions during food processing, particularly under alkaline conditions and heat treatment. [, , ] It is a cross-linked amino acid derived from lysine and serine residues within proteins. [] LAL formation is a concern due to its potential to reduce protein digestibility and nutritional value, and its possible association with nephrocytotoxicity. [, ]

Overview

Lysinoalanine dihydrochloride is a cross-linked amino acid that is formed during the processing of proteins, particularly under alkaline conditions. It is a derivative of lysine, characterized by the presence of a unique lysinoalanine bond which can affect the nutritional and biological properties of proteins. This compound has garnered attention due to its implications in food science, biochemistry, and potential health effects.

Source

Lysinoalanine is primarily formed during the Maillard reaction, which occurs when proteins are subjected to heat and alkaline conditions. It can also be found in processed foods, particularly those that have undergone extensive thermal treatment. Additionally, lysinoalanine is naturally present in some biological systems as a result of post-translational modifications of proteins .

Classification

Lysinoalanine dihydrochloride is classified as an amino acid derivative. Its chemical structure includes two hydrochloride groups, making it a salt form of lysinoalanine. The compound can be described as N6-(2-amino-2-carboxyethyl)-L-lysine hydrochloride salt, indicating its derivation from lysine with specific modifications .

Synthesis Analysis

Methods

The synthesis of lysinoalanine typically involves two main steps:

  1. Formation of Dehydroalanine: This step involves the β-elimination of cysteine or serine residues under alkaline conditions to produce dehydroalanine. Hydroxide ions catalyze this reaction, facilitating the removal of protons from the α-carbon of these amino acids .
  2. Addition Reaction: The dehydroalanine then reacts with the ε-amino group of another lysine residue, leading to the formation of the lysinoalanine cross-link. This reaction is a nucleophilic addition where the double bond of dehydroalanine acts as an electrophile .

Technical Details

The synthesis can be optimized by controlling factors such as pH, temperature, and reaction time. High temperatures and elevated pH levels significantly enhance the formation rate of lysinoalanine . Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are often employed to monitor and quantify the synthesis process .

Molecular Structure Analysis

Structure

Lysinoalanine dihydrochloride features a unique cross-linking structure that can be represented as follows:

  • Chemical Formula: C₁₂H₁₈Cl₂N₄O₄
  • Molecular Weight: Approximately 307.19 g/mol

The structure consists of a lysine backbone with an additional ethylamine group linked through a double bond formed with dehydroalanine. The presence of two hydrochloride ions contributes to its solubility in water and influences its reactivity .

Data

The molecular structure can be analyzed using various spectroscopic techniques including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, which provide insights into the functional groups present and their interactions within the molecule .

Chemical Reactions Analysis

Reactions

Lysinoalanine undergoes several chemical reactions that are significant for its functionality:

  1. Formation Reaction: As described earlier, it forms through nucleophilic addition involving dehydroalanine and lysine.
  2. Hydrolysis: Under certain conditions, lysinoalanine can hydrolyze back into its constituent amino acids.
  3. Metal Chelation: Lysinoalanine has been studied for its ability to chelate metal ions, which may have implications for toxicity and bioavailability in food systems .

Technical Details

The reactivity of lysinoalanine can be influenced by environmental factors such as pH and temperature, affecting its stability and interactions with other compounds in biological systems.

Mechanism of Action

Process

The mechanism by which lysinoalanine exerts its effects involves:

  • Cross-Linking: The formation of lysinoalanine cross-links within protein structures can alter protein folding and stability.
  • Nutritional Impact: The presence of lysinoalanine may reduce protein digestibility and affect the bioavailability of essential amino acids due to changes in protein conformation .

Data

Studies have shown that high concentrations of lysinoalanine correlate with decreased nutritional quality in processed foods, suggesting that its formation should be monitored during food processing .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lysinoalanine dihydrochloride typically appears as a white crystalline powder.
  • Solubility: It is soluble in water due to the presence of hydrochloride groups.

Chemical Properties

  • pH Stability: The stability of lysinoalanine varies with pH; it tends to be more stable in neutral to slightly acidic conditions.
  • Reactivity: It can participate in further reactions with other nucleophiles or electrophiles due to its reactive functional groups.

Relevant analyses often include quantification using chromatographic methods such as high-performance liquid chromatography (HPLC) or GC-MS to determine concentrations in food products or biological samples .

Applications

Scientific Uses

Lysinoalanine dihydrochloride has several applications in scientific research:

  • Food Science: It serves as an indicator for heat treatment and protein quality assessment.
  • Biochemistry: Its role in protein cross-linking has implications for understanding protein structure-function relationships.
  • Health Research: Studies on lysinoalanine contribute to knowledge about advanced glycation end products and their associations with diseases such as diabetes and cancer .

Properties

CAS Number

4418-81-9

Product Name

Lysinoalanine Dihydrochloride

IUPAC Name

(2S)-2-amino-6-[(2-amino-2-carboxyethyl)amino]hexanoic acid;dihydrochloride

Molecular Formula

C9H21Cl2N3O4

Molecular Weight

306.19

InChI

InChI=1S/C9H19N3O4.2ClH/c10-6(8(13)14)3-1-2-4-12-5-7(11)9(15)16;;/h6-7,12H,1-5,10-11H2,(H,13,14)(H,15,16);2*1H/t6-,7?;;/m0../s1

InChI Key

JZWLEIXRHPXDAP-VNGAUYPHSA-N

SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl

Synonyms

4418-81-9;LAL.2HCl;C9H19N3O4.2HCl;7357AH;FT-0603660

Canonical SMILES

C(CCNCC(C(=O)O)N)CC(C(=O)O)N.Cl.Cl

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